

Technical Comparison Guide: Mass Spectrometry Fragmentation of Cyclohex-2-en-1-amine

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Compound of Interest

Compound Name:	(1S)-Cyclohex-2-en-1-amine;hydrochloride
CAS No.:	134409-45-3
Cat. No.:	B2600834

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Executive Summary

Cyclohex-2-en-1-amine (CAS: 1541-25-9) is a critical chiral building block in the synthesis of bioactive alkaloids and pharmaceutical intermediates. Its structural uniqueness lies in the coexistence of a reactive allylic amine motif and an endocyclic double bond.

This guide provides a definitive technical comparison of the Electron Ionization (EI) mass spectrometry fragmentation patterns of cyclohex-2-en-1-amine versus its saturated analog (cyclohexanamine) and aromatic analog (aniline). By isolating specific fragmentation pathways—specifically the Retro-Diels-Alder (RDA) reaction—researchers can unambiguously identify this scaffold in complex matrices.

Instrumentation & Methodology

To ensure reproducibility, the fragmentation data analyzed in this guide assumes standard Electron Ionization (EI) conditions.

- Ionization Source: Electron Impact (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Interface Temperature: 280 °C
- Mass Analyzer: Quadrupole or Magnetic Sector (Unit Resolution)

Experimental Protocol for Identification

- Sample Prep: Dilute 1 mg of analyte in 1 mL MeOH or CH₂Cl₂.
- Injection: 1 µL splitless injection.
- Separation: DB-5ms column (30m x 0.25mm x 0.25µm).
- Data Capture: Scan range m/z 30–300.
- Validation: Check for odd-electron Molecular Ion () to confirm Nitrogen Rule compliance.

Fragmentation Analysis: Cyclohex-2-en-1-amine Molecular Ion Stability

Cyclohex-2-en-1-amine exhibits a distinct molecular ion at

97.

- Nitrogen Rule: The odd nominal mass (97 Da) confirms the presence of an odd number of nitrogen atoms.
- Intensity: Moderate.[1] The allylic resonance stabilizes the radical cation more effectively than in saturated amines, but less than in aromatic anilines.

Primary Pathway: Retro-Diels-Alder (RDA) Reaction

The defining feature of cyclohexenyl systems in mass spectrometry is the Retro-Diels-Alder (RDA) fragmentation.^{[2][3]} Unlike saturated amines, cyclohex-2-en-1-amine undergoes a concerted [4+2] cycloreversion.

- Mechanism: The cyclohexene ring cleaves at the bonds allylic to the double bond (C1-C6 and C4-C5).
- Products:
 - Neutral Fragment: Ethylene (, 28 Da).
 - Charged Fragment: 1-Aminobuta-1,3-diene radical cation (69).
- Diagnostic Value: The peak at 69 is the "fingerprint" of the cyclohexenyl core.

Secondary Pathway: -Cleavage

Standard amine fragmentation involves

-cleavage (breaking the C-C bond adjacent to the nitrogen).

- Loss of Hydrogen: Cleavage of the allylic C-H bond yields a resonance-stabilized cation at 96 ().
- Ring Opening: Unlike acyclic amines which yield a dominant 30 (), the cyclic structure constrains this pathway, making it less dominant than in linear isomers.

Comparative Analysis

The following table contrasts cyclohex-2-en-1-amine with its closest structural relatives to facilitate rapid dereplication.

Table 1: Fragmentation Fingerprint Comparison

Feature	Cyclohex-2-en-1-amine	Cyclohexanamine (Saturated)	Aniline (Aromatic)
Structure	Cyclic Allylic Amine	Cyclic Aliphatic Amine	Aromatic Amine
Molecular Ion ()	97 (Moderate)	99 (Weak/Moderate)	93 (Strong/Base Peak)
Base Peak	69 (RDA Product)	56 (-cleavage + rearrangement)	93 (Molecular Ion)
Key Mechanism	Retro-Diels-Alder (RDA)	-Cleavage (Ring Opening)	HCN Elimination
Diagnostic Loss	Loss of 28 Da (Ethylene)	Loss of 43 Da ()	Loss of 27 Da (HCN)
Secondary Peaks	96 (), 80 ()	30 (), 43	66 ()

Mechanistic Differentiators[6][7][8]

- Vs. Cyclohexanamine: The saturated amine cannot undergo RDA. Instead, it opens the ring via -cleavage followed by hydrogen transfer, typically ejecting a propyl radical () to give a base peak at

56.

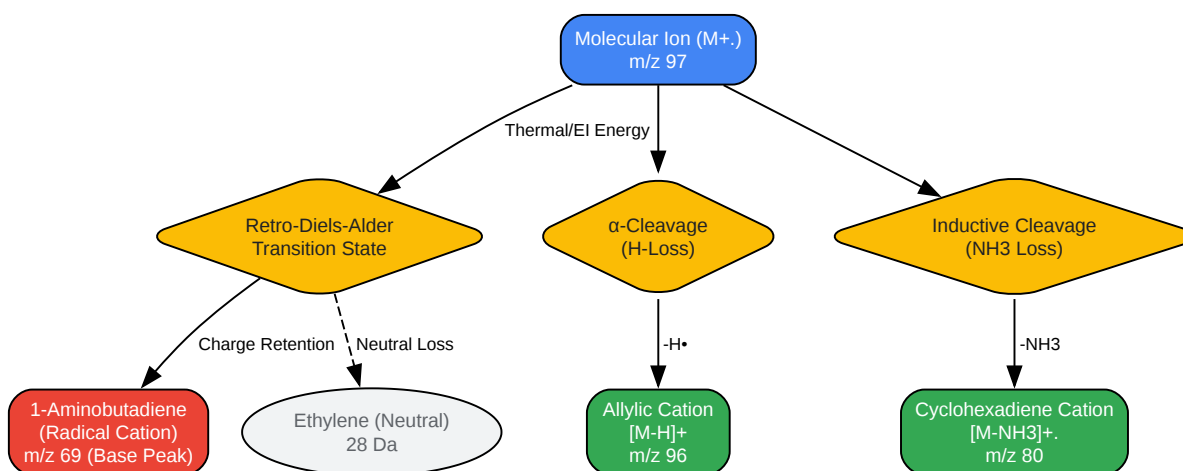
- Vs. Aniline: Aniline is exceptionally stable due to aromaticity. Its fragmentation is characterized by the high-energy loss of neutral HCN (

66), a pathway absent in the aliphatic/allylic amines.

Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways for cyclohex-2-en-1-amine, highlighting the Retro-Diels-Alder route as the primary diagnostic path.



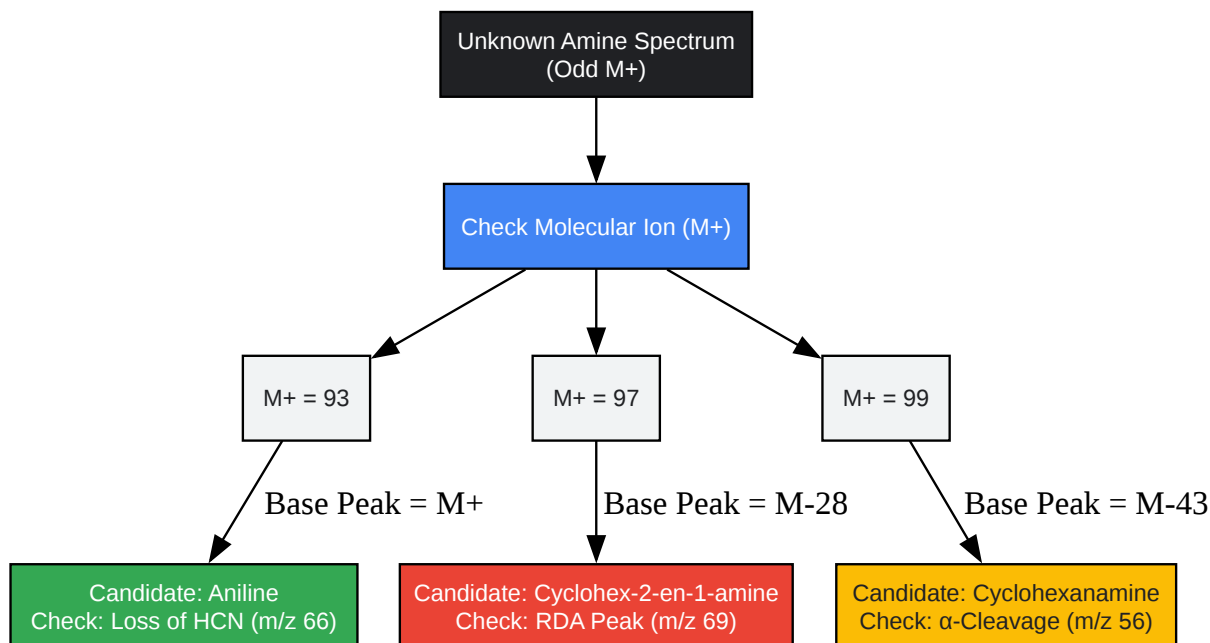
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Caption: Primary fragmentation pathways of cyclohex-2-en-1-amine (

97) under 70 eV EI conditions.

Decision Tree for Cyclic Amine Identification

Use this logic flow to identify unknown cyclic amine samples based on MS data.



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Caption: Rapid identification logic for C6 cyclic amines based on Molecular Ion and Base Peak analysis.

References

- NIST Mass Spectrometry Data Center. Cyclohexanamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for RDA and -cleavage mechanisms).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [\[4\]](#)[\[5\]](#) (Detailed discussion on Retro-Diels-Alder fragmentation in cyclic olefins).
- PubChem. Cyclohex-2-en-1-amine Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

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- [1. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [2. Mass Spectrometry](https://www2.chemistry.msu.edu) [www2.chemistry.msu.edu]
- [3. wisdomlib.org](https://wisdomlib.org) [wisdomlib.org]
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